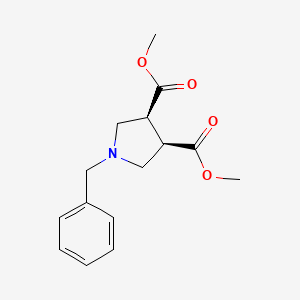

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRVVUSBZJFOJO-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450596 | |

| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87813-06-7 | |

| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an ideal building block for creating molecules with high affinity and selectivity for biological targets. Among the vast array of substituted pyrrolidines, cis-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate stands out as a versatile intermediate for the synthesis of a wide range of biologically active compounds, including antiviral agents, neurokinin receptor antagonists, and potent enzyme inhibitors.

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the well-established and highly efficient 1,3-dipolar cycloaddition of an azomethine ylide. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a deep dive into the underlying chemical principles that govern this elegant transformation.

Synthetic Strategy: The Power of 1,3-Dipolar Cycloaddition

The cornerstone of the synthesis of the target molecule is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. Azomethine ylides are reactive intermediates that behave as 1,3-dipoles, making them ideal partners for electron-deficient alkenes in the construction of five-membered nitrogen-containing heterocycles.[1][2]

The chosen strategy involves the in situ generation of an azomethine ylide from N-benzylglycine methyl ester. This ylide then reacts with dimethyl maleate, an electron-poor alkene, to yield the desired pyrrolidine ring system. The stereochemistry of the final product, specifically the cis relationship between the two ester groups at the 3 and 4 positions, is a direct consequence of the concerted nature of the 1,3-dipolar cycloaddition reaction with a cyclic dipolarophile.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of the Starting Material: N-Benzylglycine Methyl Ester

N-benzylglycine methyl ester can be synthesized from commercially available glycine methyl ester hydrochloride and benzyl chloride.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Glycine methyl ester hydrochloride | 125.55 | 12.56 | 0.1 |

| Triethylamine | 101.19 | 20.24 | 0.2 |

| Benzyl chloride | 126.58 | 12.66 | 0.1 |

| Ethanol, anhydrous | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (12.56 g, 0.1 mol) and anhydrous ethanol (200 mL).

-

Add triethylamine (20.24 g, 0.2 mol) to the suspension.

-

Heat the mixture to reflux and stir for 1 hour. The solid should dissolve.

-

Cool the reaction mixture to room temperature.

-

Slowly add benzyl chloride (12.66 g, 0.1 mol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature. A precipitate of triethylamine hydrochloride will form.

-

Filter the mixture to remove the precipitate and wash the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by vacuum distillation to yield N-benzylglycine methyl ester as a colorless oil.

Part 2: Synthesis of this compound

This part details the 1,3-dipolar cycloaddition reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| N-Benzylglycine methyl ester | 179.22 | 8.96 | 0.05 |

| Dimethyl maleate | 144.12 | 7.21 | 0.05 |

| Toluene, anhydrous | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a Dean-Stark trap, add N-benzylglycine methyl ester (8.96 g, 0.05 mol) and anhydrous toluene (100 mL).

-

Add dimethyl maleate (7.21 g, 0.05 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The water generated during the in situ formation of the azomethine ylide will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure to obtain a crude oil.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The cis-isomer is typically the major product and can be isolated in pure form.

Data Presentation

Table 1: Summary of Reaction Parameters

| Parameter | Value |

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | N-Benzylglycine methyl ester, Dimethyl maleate |

| Solvent | Toluene |

| Temperature | Reflux (~111 °C) |

| Reaction Time | 12-16 hours |

| Key Intermediate | Azomethine Ylide |

| Stereochemical Outcome | Predominantly cis |

| Purification Method | Column Chromatography |

Mechanism and Stereochemistry

The formation of the cis-product is a key feature of this reaction and can be explained by considering the geometry of the azomethine ylide and the concerted nature of the cycloaddition. The azomethine ylide generated from N-benzylglycine methyl ester can exist in different conformations. The cycloaddition with dimethyl maleate proceeds through a concerted transition state where the dipole and dipolarophile approach each other in a way that minimizes steric hindrance and maximizes orbital overlap. This generally favors the formation of the cis-diastereomer.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and for confirming the cis-stereochemistry. The coupling constants between the protons at C3 and C4 in the 1H NMR spectrum are indicative of their relative stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl groups (around 1730 cm-1) and the C-N bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

Conclusion

The 1,3-dipolar cycloaddition of an azomethine ylide generated from N-benzylglycine methyl ester with dimethyl maleate provides an efficient and stereoselective route to this compound. This technical guide has outlined a detailed and reliable protocol for this synthesis, grounded in the fundamental principles of organic chemistry. The versatility of the pyrrolidine scaffold ensures that the title compound will continue to be a valuable intermediate for the discovery and development of new therapeutic agents.

References

- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.

- Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.

-

Wikipedia contributors. (2023). Azomethine ylide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909.

Sources

Spectroscopic Characterization of cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes predicted spectroscopic data with established analytical principles to serve as a robust reference for the characterization of this and related pyrrolidine scaffolds. The pyrrolidine ring is a key structural motif in numerous biologically active compounds, making its precise characterization essential for advancing medicinal chemistry and drug discovery.

Introduction to the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals. Its non-planar, flexible nature allows for diverse three-dimensional conformations, which can be pivotal for molecular recognition and biological activity. The stereochemistry of substituents on the pyrrolidine ring, such as the cis-configuration of the dicarboxylate groups in the title compound, plays a crucial role in defining its pharmacological profile. Accurate and thorough spectroscopic analysis is therefore indispensable for confirming the stereochemical integrity and purity of these molecules.

Synthesis and Stereochemical Control

The stereoselective synthesis of cis-3,4-disubstituted pyrrolidines is often achieved through [3+2] cycloaddition reactions. A plausible and efficient route to this compound involves the reaction of an azomethine ylide, generated in situ from N-benzylglycine methyl ester, with dimethyl maleate. The concerted nature of this 1,3-dipolar cycloaddition reaction favors the formation of the cis diastereomer.

Caption: Synthetic pathway for this compound.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for this compound, based on established principles and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The cis relationship of the protons at the C3 and C4 positions of the pyrrolidine ring is a key diagnostic feature, which can be confirmed by the coupling constants.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.35-7.25 | m | 5H | Ar-H (benzyl) | - |

| ~3.70 | s | 2H | N-CH₂-Ph | - |

| ~3.65 | s | 6H | 2 x OCH₃ | - |

| ~3.20 | m | 2H | H-3, H-4 | Jcis ≈ 6-8 Hz |

| ~3.00 | dd | 2H | H-2a, H-5a | Jgem ≈ 10-12 Hz, Jvic ≈ 7-9 Hz |

| ~2.80 | dd | 2H | H-2b, H-5b | Jgem ≈ 10-12 Hz, Jvic ≈ 5-7 Hz |

Causality Behind Assignments:

-

Aromatic Protons (7.35-7.25 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a multiplet.

-

Benzylic Protons (3.70 ppm): The two protons of the N-CH₂-Ph group are diastereotopic and would ideally appear as an AB quartet. However, they often appear as a singlet in similar structures due to free rotation.

-

Methyl Ester Protons (3.65 ppm): The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet.

-

Pyrrolidine Ring Protons (H-3, H-4, 3.20 ppm): The methine protons at C3 and C4 are in a cis relationship. Due to the symmetry of the molecule, they are chemically equivalent and are expected to appear as a multiplet. The vicinal coupling constant (Jcis) between these protons is typically in the range of 6-8 Hz, which is a key indicator of the cis stereochemistry.

-

Pyrrolidine Ring Protons (H-2, H-5, 3.00 and 2.80 ppm): The methylene protons at C2 and C5 are diastereotopic. Each proton will appear as a doublet of doublets due to geminal coupling with the other proton on the same carbon and vicinal coupling with the adjacent methine proton (H-3 or H-4).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O (ester) |

| ~138.0 | Ar-C (quaternary, benzyl) |

| ~129.0 | Ar-CH (benzyl) |

| ~128.5 | Ar-CH (benzyl) |

| ~127.5 | Ar-CH (benzyl) |

| ~60.0 | N-CH₂-Ph |

| ~55.0 | N-CH₂ (pyrrolidine, C2 & C5) |

| ~52.0 | OCH₃ |

| ~45.0 | CH (pyrrolidine, C3 & C4) |

Causality Behind Assignments:

-

Carbonyl Carbon (173.5 ppm): The ester carbonyl carbons are expected to resonate in the typical downfield region for this functional group.

-

Aromatic Carbons (127.5-138.0 ppm): The carbons of the benzyl group will appear in the aromatic region, with the quaternary carbon at a slightly different chemical shift than the protonated carbons.

-

Benzylic Carbon (60.0 ppm): The carbon of the N-CH₂-Ph group is expected in this region.

-

Pyrrolidine Ring Carbons (C2, C5, 55.0 ppm): The methylene carbons adjacent to the nitrogen atom are deshielded and appear around this chemical shift.

-

Methyl Ester Carbons (52.0 ppm): The carbons of the methyl ester groups are expected in this region.

-

Pyrrolidine Ring Carbons (C3, C4, 45.0 ppm): The methine carbons bearing the ester groups will appear in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1495, 1450 | Medium | C=C stretching (aromatic) |

| ~1200-1150 | Strong | C-O stretching (ester) |

| ~740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Causality Behind Assignments:

-

C-H Stretching (3050-2850 cm⁻¹): This region shows the characteristic stretching vibrations of both aromatic (benzyl) and aliphatic (pyrrolidine and methyl) C-H bonds.

-

C=O Stretching (1735 cm⁻¹): A strong absorption band in this region is a clear indicator of the ester carbonyl group.

-

C=C Stretching (1495, 1450 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretching (1200-1150 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretching of the ester functionality.

-

C-H Bending (740, 700 cm⁻¹): The presence of strong bands in this region is characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 277 | [M]⁺ (Molecular Ion) |

| 218 | [M - COOCH₃]⁺ |

| 186 | [M - CH(COOCH₃)CH(COOCH₃)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Causality Behind Fragmentation:

-

Molecular Ion (m/z 277): The peak corresponding to the molecular weight of the compound (C₁₅H₁₉NO₄).

-

Loss of a Methoxycarbonyl Group (m/z 218): A common fragmentation pathway for esters is the loss of the methoxycarbonyl radical.

-

Loss of the Dicarboxylate Moiety (m/z 186): Cleavage of the C3-C4 bond can lead to the loss of the dimethyl dicarboxylate fragment.

-

Tropylium Ion (m/z 91): The base peak in the mass spectrum of many benzyl-containing compounds is the highly stable tropylium cation, formed by the cleavage of the benzylic C-N bond.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectra.

IR Spectroscopy Data Acquisition

Caption: Workflow for IR data acquisition.

-

Sample Preparation: Mix a small amount of the crystalline sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Background Scan: Place a pure KBr pellet in the sample holder and record a background spectrum.

-

Sample Scan: Replace the pure KBr pellet with the sample pellet and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or through a gas chromatograph.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI), which will generate the molecular ion and characteristic fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic data presented in this guide, though predictive, is grounded in well-established principles of chemical analysis and supported by data from closely related structures. This information serves as a valuable resource for the unambiguous identification and characterization of this compound. The detailed protocols and workflow diagrams provide a practical framework for researchers to acquire high-quality spectroscopic data, ensuring the integrity and purity of their compounds, which is a critical step in the drug discovery and development pipeline.

References

- Spectroscopic Characterization of Pyrrolidine Derivatives: This guide draws on general principles outlined in various sources for the spectroscopic analysis of pyrrolidine-containing compounds.

- Synthesis of Pyrrolidine Derivatives: Information on the synthesis of pyrrolidine derivatives, including stereoselective methods, can be found in various organic chemistry liter

-

NMR Data Acquisition Protocols: Detailed procedures for acquiring NMR data are available from instrument manufacturers and in standard laboratory practice guides.[1][2]

-

IR Spectroscopy Protocols: Standard procedures for IR sample preparation and data acquisition are widely documented.[3][4][5]

-

Mass Spectrometry Protocols: Methodologies for mass spectrometry analysis are well-established in the field of analytical chemistry.[6][7]

- [3+2] Cycloaddition Reactions: The use of 1,3-dipolar cycloaddition for the synthesis of five-membered heterocycles is a found

Sources

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. webassign.net [webassign.net]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. Mass spectrometry analysis with Data Independent Acquisition (DIA) [protocols.io]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Conformational Analysis of N-benzylpyrrolidine-3,4-dicarboxylates: A Synergistic Approach Using NMR, X-ray Crystallography, and Computational Modeling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, flexible nature allows it to present substituents in distinct three-dimensional arrangements, profoundly influencing molecular recognition and biological activity. N-benzylpyrrolidine-3,4-dicarboxylates are pivotal intermediates in the synthesis of complex, biologically active molecules, where the relative and absolute stereochemistry of the carboxylate groups dictates the ultimate shape and function of the final compound.[3][4][5] A rigorous understanding of the conformational preferences of this scaffold is therefore not an academic exercise, but a critical prerequisite for rational drug design. This guide provides a comprehensive framework for elucidating the conformational landscape of these molecules, integrating high-resolution experimental techniques with robust computational methods to deliver a self-validating and holistic structural analysis.

The Foundational Principles of Pyrrolidine Conformation

Unlike planar aromatic rings, the five-membered saturated pyrrolidine ring adopts puckered conformations to minimize torsional and angular strain. This puckering is not static but exists as a dynamic equilibrium between two primary, low-energy forms: the Envelope (Cₛ symmetry) , where one atom is out of the plane of the other four, and the Twist (C₂ symmetry) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.[1]

The specific conformation adopted by an N-benzylpyrrolidine-3,4-dicarboxylate is dictated by the interplay of several factors:

-

Steric Hindrance : Bulky substituents, such as the carboxylate esters at the C3 and C4 positions, will preferentially occupy pseudo-equatorial positions to minimize destabilizing 1,3-diaxial interactions. This steric demand can effectively "lock" the ring into a favored conformation.[6]

-

Stereoelectronic Effects : The electronegativity of substituents can influence the ring's pucker through effects like gauche interactions, stabilizing specific torsional arrangements.[7][8]

-

Nitrogen Inversion : The nitrogen atom of the pyrrolidine ring undergoes rapid inversion at room temperature, which, along with ring pseudorotation, contributes to the overall conformational equilibrium.[9]

The goal of conformational analysis is to define this equilibrium and identify the predominant conformer(s) in both solution and the solid state, as this provides the most accurate picture of the molecule's bioactive shape.

An Integrated Workflow for Conformational Analysis

A robust conformational analysis relies on the synergy between experimental observation and theoretical calculation. Experimental data provides ground truth about the molecule's structure in a specific state (solution or solid), while computational modeling offers a detailed energy map of all possible conformations.

Caption: Integrated workflow for conformational analysis.

Experimental Determination: From Solution Dynamics to Solid-State Certainty

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Conformation

NMR spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution, providing a time-averaged picture of the conformational equilibrium.

The vicinal coupling constant (³JHH) between protons on adjacent carbons (H3 and H4 in this case) is exquisitely sensitive to the dihedral angle (φ) separating them. This relationship is described by the Karplus equation . By measuring these coupling constants, one can accurately estimate the dihedral angles and thus deduce the ring's pucker.[7]

-

Causality : A large ³JH3-H4 value (typically > 8 Hz) indicates a near anti-periplanar arrangement (~180°), often seen in a trans-diequatorial orientation of substituents. A small value (< 4 Hz) suggests a syn-clinal or gauche arrangement (~60°), characteristic of a cis or an axial-equatorial relationship.

While other 2D NMR techniques reveal through-bond connectivity, NOESY identifies protons that are close in space (< 5 Å), regardless of whether they are bonded.[10] This is indispensable for determining relative stereochemistry.

-

Causality : For a cis-3,4-dicarboxylate, a strong NOE cross-peak is expected between H3 and H4, as they reside on the same face of the ring. For the trans isomer, this correlation will be absent. Furthermore, NOESY can reveal proximities between ring protons and the N-benzyl group, defining the orientation of this key substituent.[11][12]

-

Sample Preparation : Dissolve 5-10 mg of the purified N-benzylpyrrolidine-3,4-dicarboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

¹H NMR Acquisition :

-

Utilize a high-field spectrometer (≥400 MHz) for optimal signal dispersion.

-

Acquire data at a constant, known temperature (e.g., 298 K).

-

Ensure high digital resolution to accurately measure coupling constants.

-

-

2D NOESY Acquisition :

-

Acquire a phase-sensitive NOESY spectrum.

-

Key Parameter : The mixing time (tm) is critical. A typical range for small molecules is 300–800 ms. This duration must be optimized to allow for the buildup of NOE signals without being compromised by spin diffusion.

-

Process the data with appropriate window functions to enhance resolution and sensitivity.

-

Single Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[6] While this may not represent the full dynamic picture in solution, it serves as the ultimate benchmark for validating computational models and confirming stereochemical assignments.[13][14][15]

-

Crystal Growth : Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include:

-

Slow Evaporation : Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion : A solution of the compound is placed in a vial, which is then placed in a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

-

-

Data Collection : Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Computational Modeling: Mapping the Conformational Energy Landscape

Computational chemistry provides the theoretical framework to understand why certain conformations are preferred and to quantify the energy differences between them.

Caption: Equilibrium between pyrrolidine ring conformers.

Molecular Mechanics (MM) for Conformational Searching

The first step is to explore the vast conformational space to find all plausible low-energy structures. Molecular mechanics, which uses a classical force-field approach, is computationally inexpensive and ideal for this task.

Density Functional Theory (DFT) for Accurate Energetics and Geometries

Once a set of low-energy conformers is identified via MM, Density Functional Theory (DFT) is employed for accurate geometry optimization and energy calculation.[16][17] DFT provides a much more reliable quantum mechanical description of the electronic structure.[18][19]

-

Causality : The choice of a functional like B3LYP combined with a Pople-style basis set such as 6-31G(d) offers a well-validated balance of accuracy and computational efficiency for organic molecules of this size, providing reliable relative energies and geometric parameters that can be directly compared with experimental data.

-

Structure Generation : Build the 3D structure of the desired stereoisomer (e.g., cis or trans) of the N-benzylpyrrolidine-3,4-dicarboxylate in a molecular editor.

-

Conformational Search (MM) : Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94) to generate a family of unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

Geometry Optimization (DFT) : Take the lowest 5-10 energy conformers from the MM search and perform full geometry optimization using DFT (e.g., B3LYP/6-31G(d) level of theory).

-

Frequency Calculation : Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies (ZPVE).

-

Data Analysis : Rank the conformers by their relative energies (including ZPVE correction). Analyze key geometric parameters (dihedral angles, interatomic distances) for comparison with NMR and X-ray data.

Data Synthesis: Constructing a Validated Structural Model

The true power of this approach lies in the integration of all data points. The final conformational assignment should be a consensus supported by all three methods.

Table 1: Representative ¹H NMR Data for a trans-N-benzylpyrrolidine-3,4-dicarboxylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY Correlations |

| H2a/H5a | 3.8 - 4.0 | m | - | H2b/H5b, Benzyl-CH₂ |

| H2b/H5b | 2.9 - 3.1 | m | - | H2a/H5a, H3/H4 |

| H3 | 3.25 | dt | J3,4 = 9.5, J3,2 = 7.0 | H2b, H5b |

| H4 | 3.35 | dt | J4,3 = 9.5, J4,5 = 7.5 | H2b, H5b |

| Benzyl-CH₂ | 3.75 | s | - | H2a, H5a |

Note: Data is illustrative. Actual values will vary based on specific ester groups and solvent.

Table 2: Comparison of Experimental and Computational Dihedral Angles (H-C3-C4-H)

| Method | Dihedral Angle (φ) | Inferred Conformation |

| ¹H NMR (J3,4 = 9.5 Hz) | ~160-180° | trans-diaxial or trans-diequatorial relationship |

| X-ray Crystallography | 172.5° | trans-diequatorial substituents |

| DFT (Lowest Energy) | 174.1° | trans-diequatorial substituents |

From the data in Tables 1 and 2, a clear picture emerges:

-

The absence of a H3-H4 NOESY signal confirms the trans relationship.

-

The large ³JH3-H4 coupling constant of 9.5 Hz strongly indicates a dihedral angle approaching 180°.

-

Both the X-ray structure and the lowest-energy DFT conformer show a dihedral angle near 173-174°, corresponding to a conformation where the C3 and C4 substituents adopt pseudo-equatorial positions to minimize steric clash.

This excellent agreement across all three methods provides high confidence in the final structural assignment.

Conclusion

The conformational analysis of N-benzylpyrrolidine-3,4-dicarboxylates is a critical step in leveraging these scaffolds for drug discovery. A superficial analysis can lead to erroneous assumptions about molecular shape and flawed structure-activity relationships. By employing a rigorous, multi-faceted approach that combines the solution-state insights of NMR, the solid-state certainty of X-ray crystallography, and the detailed energetic mapping of computational modeling, researchers can build a validated, high-confidence model of their molecule's three-dimensional structure. This foundational knowledge is paramount for understanding biological interactions and rationally designing the next generation of therapeutics.

References

-

O'Hagan, D. (2000). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of the Chemical Society, Perkin Transactions 2, (11), 2223-2229. Available at: [Link]

-

Kang, Y. K. (2002). Conformational studies of N(3)-substituted[7][20][21]-oxadiazinan-2-ones. Journal of Molecular Structure: THEOCHEM, 589-590, 91-99. Available at: [Link]

-

Schlegel, H. B., & Pople, J. A. (1975). Conformational analysis of substituted pyrrolidones. Journal of the American Chemical Society, 97(23), 6781-6785. Available at: [Link]

-

JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Available at: [Link]

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

-

Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4998. Available at: [Link]

-

Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. Available at: [Link]

-

Bondarenko, S. S., et al. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

-

Koskinen, A. M., & O'Dell, J. E. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6289-6296. Available at: [Link]

-

Haghadi, M., & Farokhi, N. (2012). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 77(4), 395-406. Available at: [Link]

-

Wang, Y., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry, 22(15), 2933-2937. Available at: [Link]

-

Langa, F., et al. (2000). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. The Journal of Organic Chemistry, 65(25), 8675-8684. Available at: [Link]

-

Kumar, A., et al. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic Chemistry, 112, 104922. Available at: [Link]

-

Ali, M. A., et al. (2021). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. ACS Omega, 6(15), 10229-10242. Available at: [Link]

-

da Silva, A. B. F., et al. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1098, 304-313. Available at: [Link]

-

Bou-Salah, G., et al. (2022). Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, MD simulation, and ADMET prediction. Journal of Molecular Structure, 1248, 131435. Available at: [Link]

-

Barone, V., et al. (2013). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. Journal of Chemical Theory and Computation, 9(8), 3585-3595. Available at: [Link]

-

Seebach, D., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700182. Available at: [Link]

-

Kumar, A., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 205, 112658. Available at: [Link]

-

El-Faham, A., et al. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. Available at: [Link]

-

Siska, S. J., & Dudley, G. B. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(12), 3103-3106. Available at: [Link]

-

Al-Hussain, S. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Medicinal Chemistry, 14(10), 1851-1877. Available at: [Link]

-

Christensen, M., et al. (2023). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 2(5), 1435-1445. Available at: [Link]

-

Brandi, A., et al. (1998). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. The Journal of Organic Chemistry, 63(8), 2530-2535. Available at: [Link]

-

Li, Y., et al. (2023). Application to 6-membered cyclic amines and DFT calculations for the elucidation of the observed selectivity. Nature Communications, 14(1), 1-11. Available at: [Link]

-

LibreTexts Chemistry. (2021). 5.4: NOESY Spectra. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Available at: [Link]

-

ResearchGate. (n.d.). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Available at: [Link]

-

Zhang, Y., et al. (2024). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. Molecules, 29(5), 1133. Available at: [Link]

-

Toney, M. D., et al. (1991). Crystallization and preliminary X-ray diffraction studies of dialkylglycine decarboxylase, a decarboxylating transaminase. Journal of Molecular Biology, 222(3), 563-565. Available at: [Link]

-

ChemistryViews. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines. Available at: [Link]

-

ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Available at: [Link]

-

Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Organic Chemistry: Current Research, 13(3). Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational studies of N(3)-substituted [1,3,4]-oxadiazinan-2-ones. | Semantic Scholar [semanticscholar.org]

- 9. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. Crystallization and preliminary X-ray diffraction studies of dialkylglycine decarboxylase, a decarboxylating transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 21. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

Methodological & Application

The Chiral Synthon: Harnessing cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate for High-Efficacy Asymmetric Catalysis

Introduction: A Privileged Scaffold for Asymmetric Transformations

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral building blocks is perpetual. Pyrrolidine-based structures, belonging to the family of saturated nitrogen heterocycles, have established themselves as a cornerstone of modern catalysis.[1][2] Their rigid, C2-symmetric framework provides an ideal stereochemical scaffold to construct highly effective chiral ligands and organocatalysts. Among these, cis-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate stands out as a readily accessible and highly versatile chiral synthon. Its true potential is realized not as a direct catalyst, but as a precursor to sophisticated diphosphine ligands that orchestrate some of the most challenging enantioselective transformations.

This comprehensive guide details the journey from this stable diester to a high-performance C2-symmetric diphosphine ligand, (R,R )-DEGPHOS. We will provide detailed, field-proven protocols for its synthesis and subsequent application in rhodium-catalyzed asymmetric hydrogenation—a pivotal reaction in the production of enantiomerically pure pharmaceuticals and fine chemicals.[3]

Section 1: The Strategic Transformation from Diester to Chiral Diol

The foundational step in unlocking the catalytic potential of the title compound is the stereospecific reduction of its twin ester functionalities. This transformation yields (3S,4S)-1-Benzylpyrrolidine-3,4-diol, a crucial chiral diol intermediate where the core stereochemistry of the pyrrolidine backbone is preserved. The hydroxyl groups serve as ideal handles for subsequent functionalization.

The causality behind this initial reduction is strategic: converting the chemically stable ester groups into reactive hydroxyl groups paves the way for the introduction of phosphine moieties. The choice of a powerful reducing agent like lithium aluminum hydride (LAH) or a borane complex is critical to ensure complete reduction without compromising the integrity of the N-benzyl protecting group or the stereocenters.

Experimental Protocol 1: Synthesis of (3S,4S)-1-Benzylpyrrolidine-3,4-diol

This protocol outlines the reduction of the diester to the corresponding diol. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Materials:

-

cis-Dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether (Et₂O)

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere chemistry

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add a 1.0 M solution of LiAlH₄ in THF (2.5 equivalents).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Dissolve cis-dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate (1.0 equivalent) in anhydrous THF.

-

Add the solution of the diester dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely neutralizing the excess hydride and generating a granular precipitate.

-

Stir the resulting mixture vigorously for 1 hour at room temperature.

-

Filter the granular solids through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude diol.

-

Purify the crude product by flash column chromatography on silica gel to afford (3S,4S)-1-Benzylpyrrolidine-3,4-diol as a crystalline solid.

Section 2: Synthesis of the C2-Symmetric Diphosphine Ligand: (R,R)-DEGPHOS

With the chiral diol in hand, the next stage involves the synthesis of the target ligand, (+)-(3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine, commonly known as (R,R)-DEGPHOS .[1] This is achieved by converting the hydroxyl groups into a suitable leaving group, typically a tosylate or mesylate, followed by nucleophilic substitution with a diphenylphosphide source.

The logic of this two-step sequence ensures a clean and high-yielding conversion. The activation of the hydroxyls into tosylates makes them excellent electrophiles for the subsequent SN2 reaction with the potent diphenylphosphine nucleophile. This step must be performed with meticulous care under inert conditions to prevent the oxidation of the phosphine.

Experimental Protocol 2: Synthesis of (R,R)-DEGPHOS

Part A: Ditosylation of the Diol

-

Dissolve (3S,4S)-1-Benzylpyrrolidine-3,4-diol (1.0 eq.) in anhydrous pyridine at 0 °C under an argon atmosphere.

-

Add p-toluenesulfonyl chloride (TsCl, 2.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours, then allow it to stand at 4 °C overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

-

Wash the combined organic layers sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield the crude ditosylate, which is used in the next step without further purification.

Part B: Nucleophilic Phosphination

-

Prepare a solution of potassium diphenylphosphide (KPPh₂) by adding a solution of diphenylphosphine (2.5 eq.) in anhydrous THF to a stirred suspension of potassium metal (2.5 eq.) in THF at room temperature under argon.

-

Cool the resulting deep red solution of KPPh₂ to 0 °C.

-

Add a solution of the crude ditosylate (1.0 eq.) from Part A in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with degassed brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield (R,R)-DEGPHOS as a white, air-stable solid.

Section 3: Application in Rhodium-Catalyzed Asymmetric Hydrogenation

The true measure of a chiral ligand is its performance in catalysis. (R,R)-DEGPHOS, when complexed with a rhodium(I) precursor, forms a highly active and enantioselective catalyst for the hydrogenation of prochiral olefins.[1] The C2-symmetric pyrrolidine backbone creates a well-defined chiral pocket around the rhodium center, effectively differentiating the two faces of the incoming substrate.

The protocol below describes a standard benchmark reaction: the asymmetric hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC), a common substrate for evaluating chiral hydrogenation catalysts.[4]

Sources

- 1. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Experimental protocol for derivatization of cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

An Application Note and Protocol for the Derivatization of cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate

Introduction: A Versatile Scaffold for Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound is a particularly valuable starting material, offering a stereochemically defined core with multiple points for chemical modification. Its key features include a central pyrrolidine ring, a stable N-benzyl protecting group, and two cis-oriented methyl ester functionalities. These handles allow for systematic derivatization, making it an ideal platform for building compound libraries for structure-activity relationship (SAR) studies in drug discovery.

This guide provides detailed protocols for two primary derivatization strategies:

-

Saponification and Di-amide Synthesis: Conversion of the diester into a diacid, followed by amide coupling to introduce diverse functionalities.

-

N-Debenzylation: Removal of the benzyl group to enable further modification at the ring nitrogen.

These protocols are designed for researchers and scientists in drug development, offering not just step-by-step instructions but also the underlying rationale and expert insights to ensure successful synthesis and characterization.

Protocol 1: Di-amide Synthesis via Hydrolysis and Amide Coupling

This two-stage procedure is a cornerstone for diversifying the pyrrolidine scaffold. The initial hydrolysis of the methyl esters to the corresponding dicarboxylic acid is followed by a robust amide coupling reaction, allowing for the introduction of a wide array of chemical moieties.

Workflow for Di-amide Synthesis

Caption: Workflow for the conversion of the starting diester to a target di-amide.

Step A: Saponification to 1-Benzylpyrrolidine-3,4-dicarboxylic Acid

Principle: Base-catalyzed hydrolysis (saponification) converts the two methyl esters into carboxylate salts. Subsequent acidification protonates the carboxylates to yield the desired dicarboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can offer better solubility and is less prone to promoting side reactions compared to sodium hydroxide.

| Reagent/Material | M.W. ( g/mol ) | Amount (1 mmol scale) | Moles (mmol) | Notes |

| This compound | 277.32 | 277 mg | 1.0 | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 101 mg | 2.4 | 2.4 equivalents |

| Tetrahydrofuran (THF) | - | 5 mL | - | Co-solvent for solubility |

| Deionized Water | - | 5 mL | - | Solvent |

| Hydrochloric Acid (1 M HCl) | - | ~2.5 mL | ~2.5 | For acidification to pH 2-3 |

| Ethyl Acetate (EtOAc) | - | 3 x 15 mL | - | Extraction solvent |

| Saturated NaCl solution (Brine) | - | 20 mL | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | Drying agent |

Detailed Protocol:

-

To a 50 mL round-bottom flask, add this compound (277 mg, 1.0 mmol).

-

Dissolve the starting material in a mixture of THF (5 mL) and deionized water (5 mL).

-

Add lithium hydroxide monohydrate (101 mg, 2.4 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction: Check for the disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:EtOAc).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate of the dicarboxylic acid should form.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid as a white solid. The product is often used in the next step without further purification.

Step B: Di-amide Formation using EDC/HOBt Coupling

Principle: Amide bond formation requires the activation of the carboxylic acid.[3] Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by an amine. The addition of HOBt (Hydroxybenzotriazole) improves efficiency and minimizes side reactions, including potential racemization if chiral centers are present adjacent to the acid. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt of EDC and the ammonium salt formed during the reaction.

| Reagent/Material | M.W. ( g/mol ) | Amount (1 mmol scale) | Moles (mmol) | Notes |

| 1-Benzylpyrrolidine-3,4-dicarboxylic Acid | 249.26 | 249 mg | 1.0 | From Step A |

| EDC·HCl | 191.70 | 422 mg | 2.2 | 2.2 eq. (1.1 eq. per carboxylic acid) |

| HOBt | 135.12 | 297 mg | 2.2 | 2.2 eq. (1.1 eq. per carboxylic acid) |

| Benzylamine (Example Amine) | 107.15 | 236 mg (0.23 mL) | 2.2 | 2.2 eq. (1.1 eq. per carboxylic acid) |

| DIPEA | 129.24 | 568 mg (0.75 mL) | 4.4 | 4.4 eq. |

| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - | Reaction Solvent |

Detailed Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the dicarboxylic acid (249 mg, 1.0 mmol) in anhydrous DMF (10 mL).

-

Add EDC·HCl (422 mg, 2.2 mmol) and HOBt (297 mg, 2.2 mmol) to the solution.

-

Add DIPEA (0.75 mL, 4.4 mmol) and stir the mixture at room temperature for 15 minutes to allow for pre-activation.

-

Add the desired amine (e.g., benzylamine, 0.23 mL, 2.2 mmol) dropwise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction: Track the consumption of the dicarboxylic acid by TLC.

-

Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure di-amide derivative.

Protocol 2: N-Debenzylation via Catalytic Hydrogenation

This protocol removes the N-benzyl protecting group, yielding the free secondary amine, which serves as a crucial intermediate for further N-functionalization.

Principle: Catalytic hydrogenation involves the use of a palladium catalyst and a hydrogen source to cleave the benzylic C-N bond. Pearlman's catalyst, Pd(OH)₂/C, is particularly effective for this transformation and is less prone to cause reduction of other sensitive functional groups compared to standard Pd/C.[5]

Workflow for N-Debenzylation

Caption: Workflow for the N-debenzylation of the starting material.

| Reagent/Material | M.W. ( g/mol ) | Amount (1 mmol scale) | Moles (mmol) | Notes |

| This compound | 277.32 | 277 mg | 1.0 | Starting Material |

| Palladium Hydroxide on Carbon (20 wt. % Pd) | - | ~55 mg | - | 20% by weight of starting material; handle with care (flammable) |

| Methanol (MeOH) | - | 15 mL | - | Reaction Solvent |

| Hydrogen (H₂) gas | - | 1 atm | - | Supplied via a balloon |

| Celite® | - | As needed | - | Filtration aid |

Detailed Protocol:

-

Add this compound (277 mg, 1.0 mmol) and methanol (15 mL) to a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt. %, ~55 mg) to the flask. Caution: Palladium catalysts are pyrophoric and should be handled in an inert atmosphere or added carefully without creating dust.

-

Seal the flask, and subject it to three cycles of vacuum and backfill with an inert gas (N₂ or Argon).

-

Finally, replace the inert atmosphere with hydrogen gas (H₂), typically supplied from a balloon.

-

Stir the black suspension vigorously at room temperature for 6-12 hours.

-

Monitor the reaction: Follow the disappearance of the starting material by TLC. The product will be more polar.

-

Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol (2 x 10 mL). Expert Tip: The Celite pad should be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Combine the filtrates and concentrate under reduced pressure to yield the N-debenzylated product, which can be used directly or purified further if necessary.

Characterization of Derivatives

Confirmation of the successful synthesis of derivatives relies on standard spectroscopic techniques.

| Technique | Starting Material (cis-Diester) | Di-amide Derivative (Example) | N-Debenzylated Product |

| ¹H NMR (CDCl₃) | ~7.3 ppm (m, 5H, Ar-H), ~3.7 ppm (s, 2H, Ar-CH₂-N), ~3.65 ppm (s, 6H, -OCH₃), 3.2-2.8 ppm (m, 6H, pyrrolidine protons) | ~7.3 ppm (m, 15H, Ar-H), ~6.5 ppm (br t, 2H, -NH-), ~4.4 ppm (d, 4H, -NH-CH₂-Ar), ~3.6 ppm (s, 2H, Ar-CH₂-N), 3.2-2.8 ppm (m, 6H) | ~3.7 ppm (s, 6H, -OCH₃), 3.4-3.0 ppm (m, 6H, pyrrolidine protons), ~2.5 ppm (br s, 1H, -NH-). Note: Benzyl signals are absent.[6][7] |

| ¹³C NMR (CDCl₃) | ~174 ppm (C=O, ester), ~138 ppm (Ar C), ~129-127 ppm (Ar CH), ~60 ppm (Ar-CH₂-N), ~52 ppm (-OCH₃), ~50 ppm (pyrrolidine CH₂), ~45 ppm (pyrrolidine CH) | ~173 ppm (C=O, amide), ~138 ppm (Ar C), ~129-127 ppm (Ar CH), ~60 ppm (Ar-CH₂-N), ~43 ppm (-NH-CH₂-Ar), ~50 ppm (pyrrolidine CH₂), ~45 ppm (pyrrolidine CH) | ~174 ppm (C=O, ester), ~52 ppm (-OCH₃), ~51 ppm (pyrrolidine CH₂), ~46 ppm (pyrrolidine CH). Note: Benzyl signals are absent.[8] |

| MS (ESI+) | [M+H]⁺ = 278.14 | [M+H]⁺ = 456.25 (for dibenzylamide) | [M+H]⁺ = 188.10 |

| FT-IR (cm⁻¹) | ~1735 (C=O, ester stretch) | ~3300 (N-H stretch), ~1645 (C=O, amide I band) | ~3350 (N-H stretch), ~1735 (C=O, ester stretch) |

Expert Insights and Troubleshooting

-

Incomplete Hydrolysis: If the saponification reaction stalls, gently warming the mixture to 40-50 °C or adding more equivalents of LiOH can drive it to completion.

-

Low Amide Coupling Yield: Ensure all reagents and the solvent (DMF) are anhydrous, as water will quench the activated intermediate. For sterically hindered amines, a more potent coupling agent like HATU may be required.

-

Catalyst Poisoning in Hydrogenation: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. If the N-debenzylation stalls, filtering the mixture through a short plug of silica, concentrating, and resubmitting to fresh catalyst and hydrogen can restart the reaction.[9]

-

Purification of Amines: The N-debenzylated product is a secondary amine and may be difficult to purify via standard silica gel chromatography. It can often be converted to a salt (e.g., hydrochloride) for easier handling and purification, or used crude in the subsequent reaction.

References

- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.

- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.

-

Silverman, R. B., & Wang, S. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359-1366. [Link]

-

Tofack, T. W., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 12(1), 114. [Link]

-

Al-Amiery, A. A. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. International Journal of Pharmaceutical Quality Assurance, 9(3), 325-330. [Link]

-

Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 828-831. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Wang, S., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 68(5), 1359-1366. [Link]

- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.

-

Kandasamy, J. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(33), 4495-4498. [Link]

-

Pedrosa, M. R., et al. (2018). Synthesis of a New Chiral Pyrrolidine. Molecules, 23(10), 2469. [Link]

-

Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(49), 8641-8644. [Link]

-

Sergeeva, N. N., et al. (2005). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Journal of Organic Chemistry, 70(23), 9299-9311. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Incorporation of cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate as a Constrained Dipeptide Mimetic in Peptide Synthesis

Abstract

In the field of peptide-based drug discovery and chemical biology, constraining the conformational flexibility of peptides is a key strategy for enhancing potency, selectivity, and metabolic stability.[1] Non-natural amino acids and dipeptide surrogates are instrumental in achieving this, with cyclic scaffolds being particularly effective at inducing specific secondary structures.[2][3] This document provides a detailed technical guide for the application of cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate , a versatile chemical scaffold, as a precursor for a conformationally constrained dipeptide mimetic in solid-phase peptide synthesis (SPPS). We present the underlying chemical logic, preparation of an SPPS-compatible building block, and detailed protocols for its incorporation and subsequent handling.

Introduction: The Power of Conformational Constraint

Peptides often suffer from drawbacks such as poor metabolic stability and low receptor affinity due to their inherent conformational lability. Introducing rigid structural elements, such as the pyrrolidine ring, can lock the peptide backbone into a desired bioactive conformation, often mimicking natural secondary structures like β-turns. The five-membered pyrrolidine ring, with its non-planar, puckered structure, provides an ideal scaffold for creating three-dimensional diversity in peptide design.[4]

The subject of this guide, this compound, serves as an excellent starting material for a dipeptide mimetic. Its cis stereochemistry pre-organizes the two carboxyl functionalities on one face of the ring system. The N-benzyl and methyl ester groups provide a robust protecting group strategy that is orthogonal to the widely used Fmoc-based SPPS.

This guide will detail the necessary pre-synthetic modification of this diester into a monoacid building block and its subsequent incorporation into a peptide sequence.

The Precursor: A Strategic Overview

The effective use of this compound in SPPS hinges on understanding its protecting group scheme.

Diagram 1: Chemical Structure of the Precursor

Caption: Structure of the starting scaffold.

Table 1: Protecting Group Strategy

| Protecting Group | Functionality Protected | Role in Synthesis | Deprotection Conditions | Orthogonality |

| N-Benzyl (Bn) | Pyrrolidine Nitrogen | "Permanent" protection of the ring nitrogen. Stable to standard SPPS conditions. | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) or strong acid (e.g., HF).[5][6] | Orthogonal to Fmoc (base-labile) and t-Butyl esters (TFA-labile). |

| Methyl Ester (x2) | 3- and 4-Carboxyl Groups | Protection of the carboxylic acids. One must be selectively removed for coupling. | Saponification (mild base, e.g., NaOH).[7] | Orthogonal to Fmoc and N-Benzyl groups. |

To be used in SPPS, the diester must be converted into a monoacid derivative, creating a single point of attachment for peptide coupling.

Experimental Protocols

Protocol Part 1: Preparation of SPPS-Ready Building Block

Objective: To perform a selective mono-saponification of this compound to yield cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid.

Causality: A controlled, stoichiometric hydrolysis is required. Using one equivalent of a hydroxide base at a reduced temperature allows for the cleavage of one ester group while minimizing the di-acid side product formation. The reaction is quenched with a mild acid to neutralize the base and protonate the newly formed carboxylate.

Diagram 2: Workflow for Building Block Preparation

Caption: Key steps for synthesizing the SPPS-compatible monoacid.

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Deionized Water

-

Sodium Hydroxide (NaOH), 1.0 M solution

-

Hydrochloric Acid (HCl), 1.0 M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Hydrolysis: Add 1.0 M NaOH (1.0 eq) dropwise to the stirred solution over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1.0 M HCl to adjust the pH to approximately 4-5.

-

Extraction: Remove the organic solvents under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired monoacid derivative.

Protocol Part 2: Incorporation into Peptide via Fmoc-SPPS

Objective: To couple the prepared monoacid building block to the N-terminus of a growing peptide chain on a solid support.

Causality: Standard carbodiimide-mediated coupling chemistry is used. An activating agent like HBTU or PyBOP, in the presence of a non-nucleophilic base (DIPEA), converts the carboxylic acid of the building block into a highly reactive ester, which then readily acylates the free N-terminal amine of the resin-bound peptide.[7][8]

Diagram 3: SPPS Incorporation Workflow

Caption: Solid-phase synthesis cycle for incorporating the building block.

Materials:

-

Fmoc-deprotected peptide-resin (e.g., on Rink Amide or Wang resin)

-

cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid (the prepared building block)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test or Ninhydrin test kit

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF and DCM.

-

Pre-activation: In a separate vessel, dissolve the pyrrolidine building block (2.0-3.0 eq relative to resin loading), HBTU (1.95 eq), and DIPEA (4.0-5.0 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test (or equivalent ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another hour or perform a second coupling.[8]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol Part 3: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the solid support and simultaneously remove all protecting groups, including the N-Benzyl and the remaining methyl ester.

Causality: A strong acidic cocktail is required for final cleavage. Trifluoroacetic acid (TFA) is the primary cleavage agent. However, the N-Benzyl group is highly stable to TFA alone and requires either catalytic hydrogenolysis (not feasible on-resin) or very strong acids like anhydrous HF.[5] For TFA-based cleavage, a modified, harsher condition or extended time may be necessary, and including scavengers like triisopropylsilane (TIS) and water is critical to quench reactive cations generated during deprotection. The methyl ester will also be cleaved under these strong acidic conditions.

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow it to react for 3-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

The use of this compound as a precursor for a constrained dipeptide mimetic offers a powerful tool for peptide chemists. The protocols outlined here provide a robust framework for its preparation and incorporation into synthetic peptides. This scaffold's ability to enforce a specific, rigid conformation can lead to the development of peptides with improved therapeutic properties, including enhanced receptor binding, specificity, and resistance to enzymatic degradation. Further exploration can involve synthesizing the trans isomer to compare conformational effects or modifying the second carboxyl group post-cleavage to create novel peptide architectures.

References

- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.

- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- National Institutes of Health (NIH). (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.

- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.